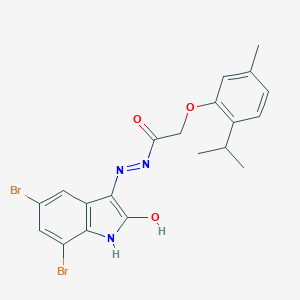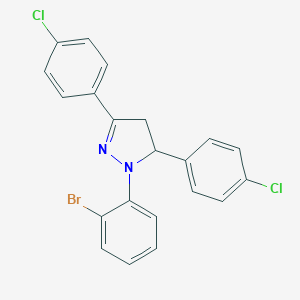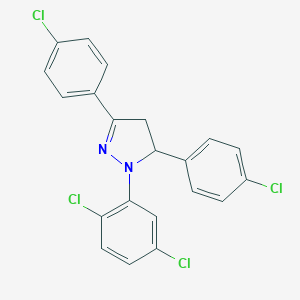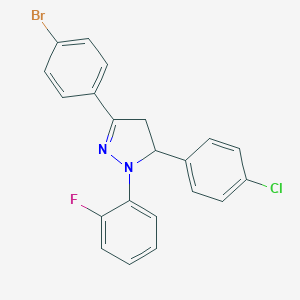
N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 19 hydrogen atoms, 2 bromine atoms, 3 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis
The density of this compound is approximately 1.7±0.1 g/cm3 . Other physical and chemical properties like boiling point, melting point, and flash point are not available in the resources .Scientific Research Applications
Apoptosis Induction and Anticancer Activity
Compounds within the N′-(2-oxoindolin-3-ylidene) benzohydrazide family have been explored for their role in inducing apoptosis, a form of programmed cell death crucial for cancer treatment. For example, a series of these compounds was identified as potent apoptosis inducers using cell- and caspase-based high-throughput screening (HTS) assays. Studies have pinpointed specific derivatives with significant efficacy in inhibiting tubulin polymerization, a critical process for cell division, highlighting their potential as anticancer agents (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).
Anticonvulsant and CNS Depressant Activities
Another avenue of research involves evaluating the anticonvulsant activities of 5,7-dibromoisatin semicarbazone derivatives. These studies are critical for developing new treatments for epilepsy and related neurological disorders. Compounds have been synthesized and tested for their efficacy in preventing seizures in mice models, demonstrating the potential of these derivatives in managing epilepsy (Kumar, Sharma, Kumar, Singh, Singh, Singh, & Roy, 2013).
Antioxidant Properties
The antioxidant capacity of various substituted isatin derivatives, including those related to N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide, has been a subject of interest. These compounds were synthesized and evaluated using the DPPH free-radical scavenging method. Theoretical and experimental studies provide insights into the relationship between their electronic structures and antioxidant activities, offering promising avenues for developing novel antioxidants (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Antimicrobial Activity
Research into the antimicrobial properties of N′-(2-oxoindolin-3-ylidene)-based compounds reveals their potential in addressing bacterial and fungal infections. Synthesized derivatives have been screened against various pathogenic bacteria and fungi, showing significant inhibitory effects and suggesting their utility as new antimicrobial agents (Tiwari, Pathak, & Sagar, 2016).
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3O3/c1-10(2)13-5-4-11(3)6-16(13)28-9-17(26)24-25-19-14-7-12(21)8-15(22)18(14)23-20(19)27/h4-8,10,23,27H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUDYJYMDPBFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,9-Bis[4-(salicylideneamino)phenyl]-9H-fluorene](/img/structure/B386693.png)
![N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B386695.png)
![2-Acetamidomalonic acid bis(N'-[4-(dimethylamino)benzylidene]hydrazide)](/img/structure/B386696.png)
![N'-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B386698.png)




![2-(2-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B386707.png)
![4-[(4-bromoanilino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386708.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B386712.png)


![4-Bromo-2-methoxy-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B386716.png)
